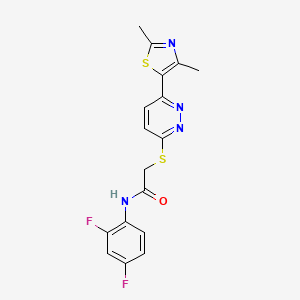

N-(2,4-difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4OS2/c1-9-17(26-10(2)20-9)14-5-6-16(23-22-14)25-8-15(24)21-13-4-3-11(18)7-12(13)19/h3-7H,8H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHGJTQEVSFFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-Difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a difluorophenyl group, a thiazole moiety, and a pyridazine ring. Its molecular formula is , and it has a molecular weight of approximately 427.6 g/mol .

1. Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyridazine rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains:

- Minimum Inhibitory Concentrations (MIC) : Studies report MIC values ranging from 3.92 to 4.23 mM against Candida albicans and Aspergillus niger, indicating moderate antifungal activity .

- Bacterial Strains Tested : The compound was evaluated against E. coli, Salmonella typhi, Bacillus subtilis, and Staphylococcus aureus, with varying degrees of effectiveness compared to standard antibiotics like ciprofloxacin .

2. Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research on related thiazole derivatives has demonstrated:

- Cell Line Testing : Compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines such as HeLa (cervical cancer), MDA-MB-468 (breast cancer), and HCT-15 (colon cancer). For example, specific derivatives exhibited IC50 values from 80 to 200 nM .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HeLa | 100 |

| Compound B | HCT-15 | 200 |

| Compound C | MDA-MB-468 | 150 |

The biological activity of this compound may be attributed to its ability to interact with critical cellular targets:

- Tubulin Polymerization Inhibition : Some thiazole-containing compounds have been shown to inhibit tubulin polymerization, which is essential for cell division in cancer cells. This inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was tested alongside other compounds. The results indicated that it exhibited comparable activity to known antifungal agents with MIC values suggesting it could be a candidate for further development in treating fungal infections .

Case Study 2: Anticancer Potential

A series of thiazole derivatives were synthesized and screened for anticancer activity. Among these, one derivative closely related to this compound showed promising results against breast and colon cancer cell lines with IC50 values below 5 μM, indicating significant potential for development as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(2,4-difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide. For instance, derivatives of thiazole and pyridazine have shown significant growth inhibition against various cancer cell lines. A study reported that compounds with similar structures demonstrated percent growth inhibitions (PGIs) exceeding 80% against several cancer types, including ovarian and lung cancers . This suggests that the compound may possess similar or enhanced anticancer effects.

Antifungal and Antibacterial Properties

Compounds containing thiazole and pyridazine moieties are also being investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the structure can enhance antibacterial activity by increasing the compound's lipophilicity, allowing better penetration through bacterial membranes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the antimicrobial efficacy of these compounds. Variations in substituents on the thiazole or pyridazine rings can significantly influence their biological activity. For example, modifications that enhance hydrophobic interactions have been shown to improve antibacterial potency .

Case Study: Anticancer Compound Development

A notable case involved synthesizing a series of N-(2,4-difluorophenyl) derivatives for evaluation against human cancer cell lines. The results indicated that specific substitutions at the thiazole position led to enhanced cytotoxicity compared to non-fluorinated analogs. This study emphasizes the importance of fluorine substitution in improving drug-like properties .

Case Study: Antimicrobial Testing

In another study, a library of thiazole-containing compounds was screened for antimicrobial activity against clinical isolates of resistant bacteria. The findings revealed that certain derivatives exhibited significant inhibitory effects against multi-drug resistant strains, highlighting their potential as lead compounds for new antibiotic development .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyridazine vs. Pyridine Derivatives

- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Replaces pyridazine with pyridine, introducing a phenoxy group. The pyridine’s reduced planarity compared to pyridazine may decrease π-stacking interactions, while the trifluoromethyl group enhances hydrophobicity .

- Compound 923681-29-2: Contains a pyridazine-thiazol system but substitutes the 2,4-difluorophenyl with a 2,4-dimethoxyphenyl group.

Thiazol vs. Triazole Derivatives

- N-(2,4-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide : Shares the pyridazine-thioacetamide framework but replaces 2,4-dimethylthiazol with a 4-methyl-2-(4-fluorophenyl)thiazol. The fluorophenyl group may enhance aromatic interactions in hydrophobic pockets .

- Triazole analogs (e.g., 573931-40-5): Feature a 1,2,4-triazole ring instead of thiazol.

Substituent Effects on Pharmacological/Agrochemical Properties

Fluorinated Aryl Groups

- The 2,4-difluorophenyl group in the target compound contrasts with N-(2,6-difluorophenyl) analogs (e.g., flumetsulam). Ortho-fluorine atoms in 2,6-difluorophenyl may impose steric hindrance, while 2,4-difluorophenyl provides a balance of electronic and steric effects for target selectivity .

- Sulfentrazone : Incorporates a dichlorophenyl-sulfonamide group. Sulfonamide moieties improve solubility but may reduce membrane permeability compared to acetamide linkages .

Thiazol Substituents

- 2,4-Dimethylthiazol (target compound) vs. 4-methyl-2-(thiophen-2-yl)thiazol (): The thiophene in the latter introduces conjugated π-electrons, possibly enhancing interactions with aromatic residues in enzymes. However, methyl groups in the target compound may improve metabolic stability by reducing oxidative sites .

Thioacetamide Linker Modifications

Data Tables

Table 1: Structural Comparison of Key Analogs

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how can reaction yields be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution and coupling reactions. For example, thioacetamide derivatives are often prepared by reacting pyridazine-thiol intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Yield optimization involves controlling stoichiometry, reaction time, and temperature. Purification via column chromatography or recrystallization improves purity (>95%), as validated by HPLC .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Answer :

- 1H/13C NMR : Assigns protons and carbons in the difluorophenyl, pyridazine, and thiazole moieties.

- X-ray crystallography : Resolves bond lengths and angles, particularly for the thioether linkage and fluorophenyl groups, as seen in structurally related acetamides .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight and fragmentation patterns .

Q. How is the purity of this compound assessed, and what thresholds are acceptable for in vitro studies?

- Answer : Purity is determined via HPLC (≥95% purity for biological assays) and elemental analysis (C, H, N within ±0.4% of theoretical values). Residual solvents are quantified using GC-MS, adhering to ICH guidelines .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data (e.g., varying IC₅₀ values) across cell lines for this compound?

- Answer : Contradictions may arise from differences in cell permeability, metabolic stability, or assay conditions. Strategies include:

- Orthogonal assays : Compare MTT, ATP-based luminescence, and apoptosis markers (e.g., caspase-3 activation).

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to identify degradation products .

- Structural analogs : Synthesize derivatives to isolate critical functional groups (e.g., fluorophenyl vs. thiazole modifications) .

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Answer :

- Molecular docking : Predict interactions with targets (e.g., kinases or tubulin) using software like AutoDock Vina.

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (e.g., fluorine position) with activity trends .

- MD (Molecular Dynamics) simulations : Evaluate binding stability over time, focusing on hydrogen bonds with the pyridazine-thioacetamide core .

Q. What experimental designs mitigate off-target effects in pharmacological studies of this compound?

- Answer :

- Selectivity panels : Screen against related enzymes/receptors (e.g., kinase panels) to identify cross-reactivity.

- CRISPR/Cas9 knockouts : Validate target specificity by comparing wild-type vs. gene-edited cell lines.

- Metabolomic profiling : Use LC-MS to detect unintended pathway modulation .

Methodological Considerations

Q. How are stability and solubility challenges addressed during formulation for in vivo studies?

- Answer :

- Solubility enhancers : Use co-solvents (e.g., DMSO/PEG-400 mixtures) or cyclodextrin complexes.

- Stability assays : Conduct accelerated degradation studies under varying pH/temperature conditions.

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. What analytical techniques validate the compound’s mechanism of action in enzymatic assays?

- Answer :

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to purified enzymes.

- ITC (Isothermal Titration Calorimetry) : Quantifies binding thermodynamics (ΔH, ΔS).

- Western blotting : Confirms downstream target phosphorylation or inhibition .

Data Interpretation and Reporting

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

- Answer : Discrepancies often arise from poor pharmacokinetics or tissue penetration. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.